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Compound of Interest

2-(Dimethylamino)phenylboronic
Compound Name: o
aci

Cat. No.: B1336720

Despite a comprehensive search of available scientific literature and crystallographic
databases, the single-crystal X-ray structure of 2-(Dimethylamino)phenylboronic acid has
not been publicly reported. Therefore, a detailed technical guide on its crystal structure,
including quantitative data and experimental protocols for its determination, cannot be provided
at this time.

This document aims to provide relevant background information, general experimental
methodologies applicable to similar compounds, and a theoretical representation of the
molecule for researchers, scientists, and drug development professionals interested in this
compound.

Introduction to 2-(Dimethylamino)phenylboronic
Acid

2-(Dimethylamino)phenylboronic acid, with the chemical formula CsH12BNO3, is an aromatic
boronic acid derivative. Boronic acids are a class of compounds that have gained significant
interest in medicinal chemistry and materials science due to their unique chemical properties,
including their ability to form reversible covalent bonds with diols. This property makes them

valuable as sensors, in drug delivery systems, and as building blocks in organic synthesis,
most notably in Suzuki-Miyaura cross-coupling reactions.
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The 2-(dimethylamino) substituent on the phenyl ring is expected to influence the electronic
properties and the intermolecular interactions of the molecule, which in turn would dictate its
crystal packing and solid-state architecture. The nitrogen atom of the dimethylamino group can
act as a hydrogen bond acceptor, potentially leading to specific packing motifs in the solid
state.

General Experimental Protocols for Crystal
Structure Determination

While the specific crystal structure of 2-(Dimethylamino)phenylboronic acid is unavailable,
the following outlines a general workflow for the determination of a small molecule crystal
structure, which would be applicable to this compound.

Synthesis and Recrystallization

The synthesis of 2-(Dimethylamino)phenylboronic acid is typically achieved through the
reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate, followed by
acidic workup. For the purpose of single-crystal X-ray diffraction, high-purity material is
essential. The synthesized powder would then be recrystallized to obtain single crystals of
suitable size and quality.

General Recrystallization Protocol: A common method for growing single crystals of organic
molecules is slow evaporation from a suitable solvent or a mixture of solvents.

e Solvent Screening: A small amount of the purified compound is tested for solubility in various
solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to
identify a solvent in which the compound is sparingly soluble at room temperature and more
soluble at elevated temperatures.

e Solution Preparation: A saturated or near-saturated solution of 2-
(Dimethylamino)phenylboronic acid is prepared by dissolving the compound in the
chosen solvent at an elevated temperature.

» Slow Cooling/Evaporation: The hot solution is filtered to remove any insoluble impurities and
then allowed to cool slowly to room temperature. The container is loosely covered to allow
for slow evaporation of the solvent over several days to weeks.
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Crystal Harvesting: Once well-formed single crystals appear, they are carefully harvested
from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is
selected under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data
is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the
atoms. A monochromatic X-ray beam (e.g., Mo Ka, A = 0.71073 A or Cu Ka, A = 1.54184 A)
is used. A series of diffraction images are collected as the crystal is rotated.

Data Processing: The collected diffraction data are processed to determine the unit cell
parameters, space group, and the intensities of the Bragg reflections.

Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods to obtain an initial model of the atomic positions. This model is then
refined using full-matrix least-squares methods to achieve the best agreement between the
observed and calculated structure factors.

Theoretical Molecular Structure

In the absence of experimental crystallographic data, a theoretical representation of the

molecular structure of 2-(Dimethylamino)phenylboronic acid can be visualized.
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Figure 1. 2D representation of the 2-(Dimethylamino)phenylboronic acid molecule.

Conclusion

While a definitive guide to the crystal structure of 2-(Dimethylamino)phenylboronic acid
cannot be presented due to the lack of publicly available experimental data, this document
provides a framework for understanding the compound and the general procedures required for
its structural elucidation. Researchers in possession of this compound are encouraged to
perform single-crystal X-ray diffraction studies and deposit the resulting data in a public
repository such as the Cambridge Structural Database (CSD) to advance the scientific
understanding of this molecule. Such data would be invaluable for computational modeling,
understanding its solid-state properties, and designing new materials and pharmaceuticals.
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 To cite this document: BenchChem. [Crystal Structure of 2-(Dimethylamino)phenylboronic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336720#crystal-structure-of-2-dimethylamino-
phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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